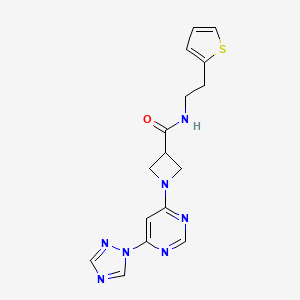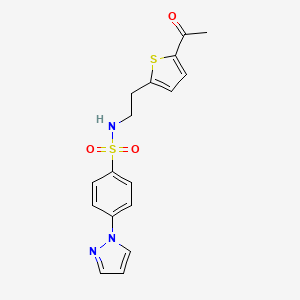
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, commonly referred to as APBS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APBS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2). This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of APBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. APBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and survival. APBS has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling and are often dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
APBS has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the modulation of the immune response. APBS has also been shown to inhibit the production of inflammatory cytokines and to reduce the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage.
実験室実験の利点と制限
APBS has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, APBS also has some limitations, including its poor solubility in water and its potential for off-target effects due to its broad mechanism of action.
将来の方向性
There are several future directions for research on APBS, including the development of more efficient methods of synthesis, the identification of its molecular targets and signaling pathways, and the optimization of its pharmacological properties for clinical use. Other potential directions for research include the investigation of APBS in combination with other drugs or therapies, and the exploration of its potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
合成法
APBS can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-thiophenecarboxylic acid with 1,2-dibromoethane to form 2-(5-acetylthiophen-2-yl)ethyl bromide. This intermediate product is then reacted with 4-aminobenzenesulfonamide and 1H-pyrazole to produce APBS. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and solvent-free conditions.
科学的研究の応用
APBS has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, APBS has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Inflammation and autoimmune disorders have also been targeted by APBS due to its ability to inhibit the production of inflammatory cytokines and modulate the immune response.
特性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12,19H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGCRUYQLXBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



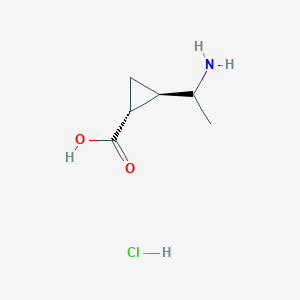
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
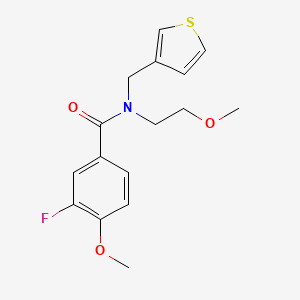
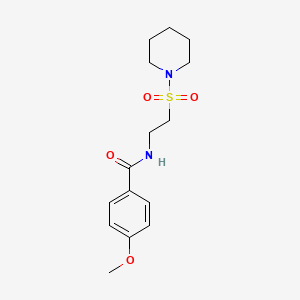

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)
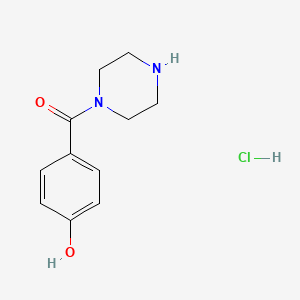
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
